Ethyl 2-cyano-2-cyclobutylideneacetate

Description

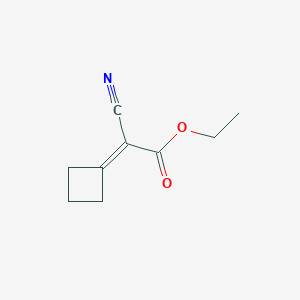

Ethyl 2-cyano-2-cyclobutylideneacetate is a cyanoacetate derivative characterized by a cyclobutylidene moiety attached to the central carbon of the cyanoacetate ester. The cyclobutylidene group introduces ring strain, which may enhance reactivity in comparison to larger cycloalkane derivatives .

Properties

IUPAC Name |

ethyl 2-cyano-2-cyclobutylideneacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)8(6-10)7-4-3-5-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKDGXLKDFVVAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-2-cyclobutylideneacetate typically involves the reaction of ethyl cyanoacetate with cyclobutanone under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-2-cyclobutylideneacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include amines, carbonyl compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-cyano-2-cyclobutylideneacetate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: The compound can be used in the development of bioactive molecules and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-2-cyclobutylideneacetate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The cyclobutylidene moiety provides structural rigidity, influencing the compound’s reactivity and interaction with biological targets. Pathways involved may include enzyme inhibition or activation, depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Ethyl 2-(4-cyanophenyl)acetate (CAS 1528-41-2, Similarity: 0.79): Replaces the cyclobutylidene group with a 4-cyanophenyl ring. The aromatic phenyl group enhances conjugation and stability but reduces ring strain, making it less reactive in strain-driven reactions like [2+2] cycloadditions. This compound is more suited for applications requiring extended π-systems, such as fluorescent dyes or photovoltaic materials .

- Ethyl 2-cyano-2-cyclohexylacetate (CAS 3213-50-1): Features a flexible cyclohexyl group instead of cyclobutylidene. This derivative is useful in pharmaceutical intermediates where bulkier substituents are tolerated .

- Ethyl 2-bromo-2-cyclobutylacetate (CAS 21816-22-8): Substitutes the cyano group with bromine. Bromine acts as a leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki coupling). This compound’s reactivity diverges significantly from the cyano-containing target, favoring pathways like alkylation or cross-coupling .

Electronic and Steric Modifications

- Ethyl (3-aminocyclohex-2-en-1-ylidene)(cyano)acetate (C11H14N2O2): Incorporates an amino group on the cyclohexenylidene ring. The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets or polar solvents. This modification is advantageous in drug design, where solubility and target binding are critical .

- Ethyl 2-amino-2-cyanoacetate: Replaces the cyclobutylidene group with an amino substituent. The amino-cyano combination creates a zwitterionic structure, increasing water solubility and stability. Such derivatives are explored as intermediates in peptide mimetics or enzyme inhibitors .

Comparative Data Table

Research Findings and Trends

- Synthetic Utility : The target compound’s cyclobutylidene group enables unique reactivity in ring-opening or strain-release reactions, unlike phenyl or cyclohexyl analogs .

- Biological Activity: Amino-substituted derivatives (e.g., ) show enhanced bioactivity due to hydrogen bonding, whereas brominated analogs () are more suited for catalytic applications.

- Thermal Stability : Cyclobutylidene derivatives may exhibit lower thermal stability compared to cyclohexyl or aromatic analogs due to ring strain, impacting storage and reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.